molecular formula C22H24ClN3O4S B2997025 2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-20-3

2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2997025
CAS No.: 878056-20-3
M. Wt: 461.96
InChI Key: BWSVHVUKMLUKJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The indole ring system is aromatic, which contributes to the stability of the molecule. The sulfonyl group is a good leaving group, which could make the compound reactive .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amine, amide, and sulfonyl groups. For example, the amine could participate in acid-base reactions, the amide could undergo hydrolysis, and the sulfonyl group could be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the presence of polar groups, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Characterization of Derivatives

    A study by Nafeesa et al. (2017) discusses the synthesis and characterization of N-substituted derivatives of acetamide, aiming to evaluate their antibacterial and anti-enzymatic potential. This research signifies the interest in developing compounds with potential antibacterial applications through structural modifications of acetamide derivatives (Nafeesa et al., 2017).

  • Antimicrobial Evaluation

    Darwish et al. (2014) aimed at the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their antimicrobial potential. This kind of study showcases the exploration of novel compounds for antimicrobial properties, which could be relevant for compounds with structures similar to the one (Darwish et al., 2014).

  • Cancer Detection Applications

    Research by Pham et al. (2005) developed a water-soluble near-infrared dye for cancer detection, highlighting the application of synthesized compounds in medical diagnostics and imaging, potentially relevant for understanding the application scope for complex acetamide derivatives (Pham et al., 2005).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data would depend on the exact properties of the compound .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its physical and chemical properties, and how these properties influence its behavior .

Properties

IUPAC Name

2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S/c1-3-25(4-2)22(28)14-26-13-20(18-10-5-6-11-19(18)26)31(29,30)15-21(27)24-17-9-7-8-16(23)12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSVHVUKMLUKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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